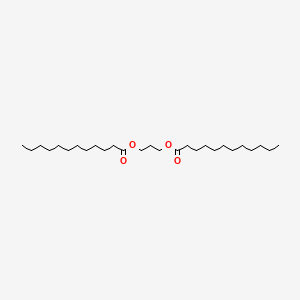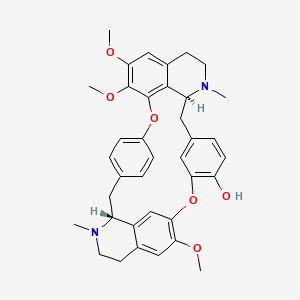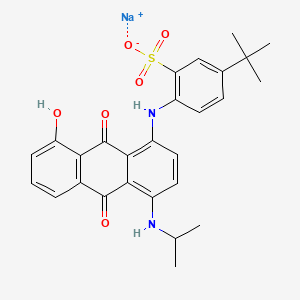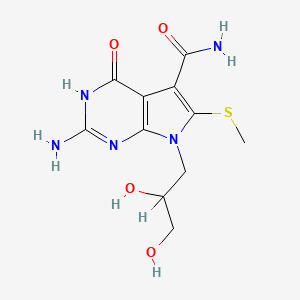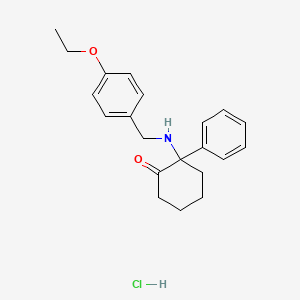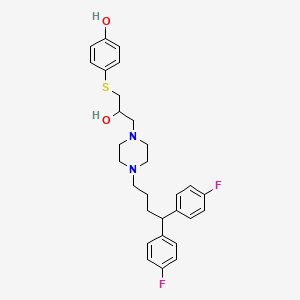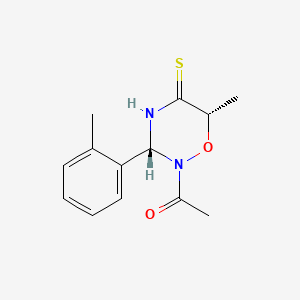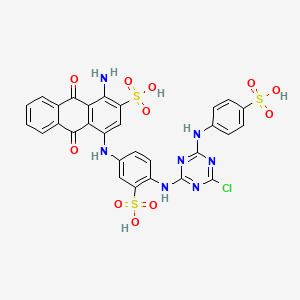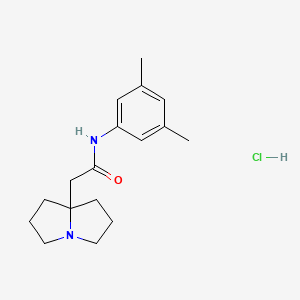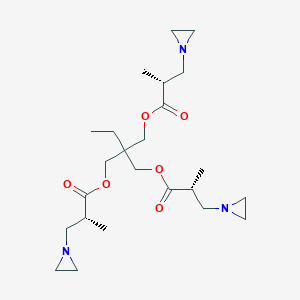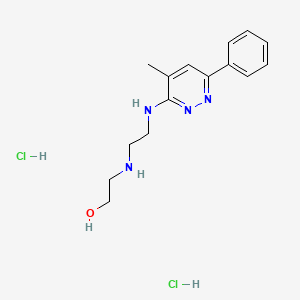
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is an organic compound with the molecular formula C10H15NO. It is a derivative of benzenemethanol and contains an aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- can be achieved through several methods. One common approach involves the reaction of benzenemethanol with an aminopropyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The aminopropyl group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can trigger a cascade of biochemical reactions, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norephedrine: A stereoisomer of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- with similar chemical structure and properties.
Ephedrine: Another related compound with similar pharmacological effects and applications.
Pseudoephedrine: A stereoisomer of ephedrine with similar uses in medicine and industry.
Uniqueness
Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is unique due to its specific stereochemistry and the presence of the aminopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
101708-89-8 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(1S,2R)-2-amino-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9-10,12H,2,11H2,1H3;1H/t9-,10+;/m1./s1 |
InChI-Schlüssel |
FZGAXGPIOLWEAX-UXQCFNEQSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C1=CC=CC=C1)O)N.Cl |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



